molecular formula C16H12O4 B009480 4'-Hydroxy-5-methoxyflavone CAS No. 106848-87-7

4'-Hydroxy-5-methoxyflavone

Cat. No.: B009480
CAS No.: 106848-87-7
M. Wt: 268.26 g/mol
InChI Key: SOXQLRMCWAKIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Hydroxy-5-methoxyflavone is a natural product found in Dirca palustris with data available.

Scientific Research Applications

Anticancer Activity

Mechanisms of Action:
Research indicates that 4'-hydroxy-5-methoxyflavone exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism often involves the inhibition of specific kinases that play crucial roles in cell cycle regulation and apoptosis.

  • Kinase Inhibition: Studies have shown that flavones with hydroxy groups, particularly at the C4' position, can effectively inhibit serine-threonine kinases such as PKC and CDK family members, which are vital for cancer cell proliferation and survival .
  • Cell Cycle Arrest: In vitro studies demonstrate that this flavone can induce G1 phase arrest in cancer cells, thereby halting their proliferation. This effect is attributed to the compound's ability to trigger apoptosis pathways .

Case Studies:
A recent investigation focused on the effects of this compound on prostate and breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells .

Cancer Type Cell Line IC50 (µM)
ProstateLNCaP25
ProstatePC-330
BreastMCF740

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities, and this compound is no exception. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

  • Hydrogen Atom Transfer (HAT): The antioxidant activity is linked to the bond dissociation enthalpy (BDE) of hydrogen atoms in the hydroxy groups. The lower the BDE, the more readily the hydrogen can be donated to neutralize free radicals .

Therapeutic Potential Beyond Cancer

Beyond its anticancer properties, this compound shows promise in other therapeutic areas:

  • Neuroprotection: Some studies suggest that flavonoids can exert protective effects on neuronal cells, potentially offering benefits in neurodegenerative diseases .
  • Anti-inflammatory Effects: Research indicates that flavonoids may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4'-Hydroxy-5-methoxyflavone and its analogs?

  • Methodology : Synthesis typically involves condensation of substituted acetophenones with benzoyl chlorides. For example, 5-hydroxy-7,2',4',5'-tetramethoxyflavone derivatives are synthesized using 2,4,6-trihydroxy-acetophenone and 2,4,5-trimethoxybenzoyl chloride under controlled reaction conditions. Purification is achieved via column chromatography, and structural confirmation is performed using NMR and mass spectrometry (MS) .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

  • Methodology : Use a combination of ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). For example, quaternary carbons and overlapping proton signals in methoxy/hydroxy-substituted flavones require 2D-NMR (e.g., COSY, HSQC) to resolve ambiguities. Assignments are cross-validated with synthetic intermediates or deuterated solvents .

Q. What solvent systems are optimal for solubilizing this compound in experimental settings?

  • Methodology : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) and halogenated solvents (e.g., chloroform, dichloromethane). For biological assays, prepare stock solutions in DMSO (<1% final concentration to avoid cellular toxicity) and dilute in buffer or culture media. Solubility should be verified via UV-Vis spectroscopy or HPLC .

Q. What storage conditions ensure the stability of this compound?

  • Methodology : Store lyophilized powder in airtight, light-resistant containers at -20°C with desiccants. For short-term use (≤1 month), solutions in DMSO can be stored at 4°C. Monitor degradation via HPLC, particularly for hydrolytically labile methoxy groups .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use fume hoods for weighing and solution preparation. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water. Respiratory protection (N95 mask) is required during prolonged exposure. Refer to SDS sheets for incompatibilities (e.g., oxidizing agents) .

Advanced Research Questions

Q. How can microbial models predict the metabolic fate of this compound in mammalian systems?

  • Methodology : Screen microbial strains (e.g., Aspergillus flavus, Mucor ramannianus) for biotransformation activity. Incubate the compound with fungal cultures under aerobic conditions, extract metabolites, and identify products via LC-MS/MS. Compare hydroxylation/demethylation patterns to mammalian cytochrome P450 metabolism .

Q. How do substituent positions (e.g., methoxy vs. hydroxy groups) influence the bioactivity of this compound?

  • Methodology : Synthesize analogs with substitutions at C-5, C-7, and C-4' positions. Test in vitro bioactivity (e.g., antioxidant, anti-inflammatory assays) and correlate results with computational docking studies. For example, 5-methoxy groups may enhance membrane permeability, while 4'-hydroxy groups improve receptor binding .

Q. How can researchers resolve discrepancies in reported metabolic pathways of methoxyflavones?

  • Methodology : Replicate studies under standardized conditions (pH, temperature, microbial strain). Use isotopically labeled compounds (e.g., ¹³C-methoxy groups) to track metabolic pathways. Discrepancies may arise from strain-specific enzymes or varying incubation times .

Q. What analytical challenges arise in NMR assignments of poly-methoxy/hydroxy flavones, and how can they be addressed?

  • Methodology : Overlapping signals in crowded aromatic regions require advanced techniques:

  • Use deuterated DMSO-d₆ to resolve exchangeable protons (e.g., -OH).
  • Apply DEPT-135 and NOESY to differentiate methoxy (-OCH₃) and methyl groups.
  • Compare with synthetic intermediates (e.g., partially methylated analogs) .

Q. How can microbial transformation conditions be optimized to maximize metabolite yield?

  • Methodology : Conduct factorial design experiments varying parameters:
  • Substrate concentration (0.1–1.0 mM).
  • Incubation time (24–120 hrs).
  • Co-substrates (e.g., glucose for enzyme induction).
  • Monitor yield via HPLC and optimize using response surface methodology (RSM) .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-5-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-3-2-4-14-16(13)12(18)9-15(20-14)10-5-7-11(17)8-6-10/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXQLRMCWAKIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350271
Record name ST056004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106848-87-7
Record name ST056004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ZINC cyanide
ZINC cyanide
4'-Hydroxy-5-methoxyflavone
ZINC cyanide
ZINC cyanide
4'-Hydroxy-5-methoxyflavone
ZINC cyanide
ZINC cyanide
4'-Hydroxy-5-methoxyflavone
ZINC cyanide
4'-Hydroxy-5-methoxyflavone
ZINC cyanide
ZINC cyanide
4'-Hydroxy-5-methoxyflavone
ZINC cyanide
ZINC cyanide
4'-Hydroxy-5-methoxyflavone

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